molecular formula C9H6ClNO2S B016805 Quinoline-6-sulfonyl chloride CAS No. 65433-99-0

Quinoline-6-sulfonyl chloride

Cat. No. B016805
CAS RN: 65433-99-0
M. Wt: 227.67 g/mol
InChI Key: AUDKCUOUBLCZQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Quinoline-6-sulfonyl chloride derivatives often involves copper-catalyzed C-H bond activation. Wu et al. (2013) developed an efficient and concise one-pot protocol to synthesize sulfonylated quinoline N-oxides via copper-catalyzed C-H bond activation using aryl sulfonyl chlorides as reagents, achieving up to 91% yields in a chemo- and regioselective manner (Wu et al., 2013). Similarly, Patel et al. (2022) reported the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, highlighting the challenge in creating heteroaromatic sulfonyl compounds and presenting a novel approach for their synthesis (Patel et al., 2022).

Molecular Structure Analysis

The molecular structure of Quinoline-6-sulfonyl chloride derivatives is crucial for their reactivity and application in synthesis. Studies such as those by Krapf et al. (1988) on chloride-sensitive fluorescent indicators reveal insights into the structure-activity relationships of quinoline derivatives, emphasizing the importance of the quinoline backbone substituted with electron-donating groups for achieving high chloride sensitivity (Krapf et al., 1988).

Chemical Reactions and Properties

Quinoline-6-sulfonyl chloride undergoes various chemical reactions, forming a wide range of derivatives. For instance, Liang et al. (2015) described copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, which proceeded exclusively at the C5-H position, demonstrating the compound's versatility in functional group transformations (Liang et al., 2015).

Physical Properties Analysis

The physical properties of Quinoline-6-sulfonyl chloride derivatives, such as solubility and crystal structure, play a significant role in their application. Zeyada et al. (2013) studied the effect of substitution group variation on the optical functions of quinoline thin films, demonstrating how structural modifications impact the material's refractive index and optical energy gaps (Zeyada et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to form various derivatives, are key to the utility of Quinoline-6-sulfonyl chloride in synthetic chemistry. Bao et al. (2019) developed a method for constructing sulfonylated quinolines via coupling of haloquinolines and sulfonyl chlorides in water, showcasing the compound's adaptability in synthesizing diverse sulfonylated derivatives under environmentally friendly conditions (Bao et al., 2019).

Scientific Research Applications

  • Organic Synthesis and Drug Discovery : A method for synthesizing various 2-sulfonyl quinoline derivatives, which are potentially useful in organic synthesis and drug discovery, has been developed. This process is mild and metal-free, making it suitable for a range of applications (Fu et al., 2017).

  • Chelation-Assisted C-H Arylation : The chelation-assisted C-H arylation of benzo[h]quinoline with arylsulfonyl chlorides offers a simple approach with broad substrate scope and functional group tolerance. This technique is important for various organic synthesis applications (Xu et al., 2022).

  • Synthesis of Sulfone Compounds : A novel, metal-free method for the synthesis of sulfone compounds using 8-acylaminoquinolines and anilides with sulfonyl chlorides has been developed. This provides a new and facile synthesis method for sulfone compounds (Wang et al., 2017).

  • Anti-Inflammatory Agents : Sulfonamide and sulphonyl ester derivatives of quinoline have shown promising anti-inflammatory activity, with certain compounds exhibiting good to moderate activity compared to standard ibuprofen (Bano et al., 2020).

  • Chloride Ion Sensing : Quinine- and acridine-type indicators, sensitive in detecting low levels of chloride ions, have been studied. Fluorescence quenching is a key factor in their detection capabilities (Martín & Narayanaswamy, 1997).

  • Water-Based Synthesis Methods : A simple and efficient method for constructing sulfonylated quinolines in water offers moderate to good yields. This method is notable for its favorable functional group tolerance and easy operation with readily available starting materials (Bao et al., 2019).

  • Copper-Catalyzed Reactions : The copper-catalyzed direct C-H bond sulfonylation of aminoquinolines with arylsulfonyl chlorides leads to useful compounds with a wide range of functional groups (Liang et al., 2015).

Safety And Hazards

Quinoline-6-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for Quinoline-6-sulfonyl chloride were not found in the search results, the synthesis of quinoline derivatives remains an active and growing area of interest . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKCUOUBLCZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495786
Record name Quinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-sulfonyl chloride

CAS RN

65433-99-0
Record name Quinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-6-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Chen, M Su, Q Jin, W Wang, CG Wang… - Journal of medicinal …, 2021 - ACS Publications
Interleukin-17 (IL-17) is a proinflammatory cytokine that plays a dominant role in inflammation, autoimmunity, and host defense. RORγt is a key transcription factor mediating T helper 17 …
Number of citations: 3 pubs.acs.org
B Barlaam, TG Bird… - Journal of medicinal …, 1999 - ACS Publications
Tumor necrosis factor α convertase (TACE), the enzyme responsible for the processing of pro-TNFα to TNFα, has been reported to be a metalloproteinase closely related to matrix …
Number of citations: 142 pubs.acs.org
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
… A solution of 4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline (28 mg, 0.13 mmol) and 1,3-dimethyl-2-oxo-quinoline-6-sulfonyl chloride (34 mg, 0.12 mmol) in pyridine (300 μL) was stirred …
Number of citations: 40 pubs.acs.org

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